1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine
Overview
Description
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde as the starting material.
Reaction Steps: The process involves the formation of an imine intermediate, followed by reduction and trifluoromethylation.
Conditions: The reactions are usually carried out under anhydrous conditions, using a strong base such as sodium hydride (NaH) and a trifluoromethylating agent like trifluoromethyl iodide (CF3I).
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include trifluoromethyl ketones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, and cellular processes.
Mechanism: The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, leading to prolonged biological effects.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1,1,1-trifluoro-3-(phenyl)propan-2-amine and 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-amine.
Uniqueness: The presence of the thiophene ring in 1,1,1-trifluoro-3-(thiophen-2-yl)propan-2-amine provides unique electronic and steric properties compared to its phenyl and pyridin-2-yl counterparts.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for innovation continue to drive interest and exploration in various fields.
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Properties
IUPAC Name |
1,1,1-trifluoro-3-thiophen-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYMPVJZHMGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680052 | |
Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012884-80-8 | |
Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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